RYL-552
Description
Context of Antimalarial Drug Discovery
The spread of resistance to frontline antimalarial drugs, such as artemisinin-combination therapies (ACTs), underscores the critical need for novel chemotypes nih.gov. The development of new molecules active against drug-resistant P. falciparum is crucial, especially in regions where resistance is emerging nih.gov. Targeting the parasite's mitochondrial respiratory chain has been a successful strategy, as evidenced by the use of drugs like atovaquone (B601224), which targets cytochrome bc1 (Complex III) nih.govnih.govmalariaworld.org. However, resistance to existing mitochondrial inhibitors also poses a challenge, driving the search for compounds targeting different components or sites within the ETC nih.govnih.gov.
RYL-552 within the Scope of Novel Chemotypes for Plasmodium falciparum
This compound is a substituted quinolone compound that has emerged within the scope of novel chemotypes investigated for activity against P. falciparum pnas.orgpnas.orgnih.gov. It has demonstrated potent activity against asexual blood-stage parasites in vitro, including drug-resistant strains asm.orgmedchemexpress.comdcchemicals.commedchemexpress.com. Initial studies identified this compound as a putative inhibitor of P. falciparum NADH dehydrogenase 2 (PfNDH2), an alternative complex I in the parasite's mitochondrial ETC pnas.orgpnas.orgmalariaworld.orgnih.govabmole.comrcsb.orgresearchgate.net. Research findings have indicated its ability to kill various drug-resistant P. falciparum strains medchemexpress.comdcchemicals.commedchemexpress.com. Some studies have reported IC50 values for this compound against P. falciparum parasite growth in the nanomolar range asm.orgresearchgate.netresearchgate.net. For instance, one study noted a significant IC50 value of 3.73 nM against PfNDH2 based on a co-crystal structure analysis researchgate.net.
Interactive Table 1: Example IC50 Values of this compound Against P. falciparum (Illustrative based on search snippets, specific strains/conditions may vary between studies)
| Compound | Target (Initial Hypothesis) | P. falciparum IC50 (nM) | Reference |
| This compound | PfNDH2 | ~50 (against parasites) | asm.org |
| This compound | PfNDH2 | 3.73 (enzymatic) | researchgate.net |
| This compound | Mitochondrial ETC | Low nanomolar range | nih.govasm.orgresearchgate.net |
Historical Perspective on this compound Target Elucidation
The initial characterization of this compound involved studies focusing on its potential to inhibit PfNDH2 malariaworld.orgasm.orgrcsb.orgresearchgate.net. Co-crystal structures of PfNDH2 bound to this compound were determined, providing insights into potential binding sites, including allosteric pockets nih.govmalariaworld.orgrcsb.orgresearchgate.netrcsb.org. This structural information supported the initial hypothesis of PfNDH2 as a target rcsb.orgresearchgate.net.
However, subsequent research employing drug pressure selection experiments and genetic analysis led to a refinement of the understanding of this compound's primary target in vivo pnas.orgpnas.orgnih.govmalariaworld.orgnih.govasm.orgplos.org. These studies consistently showed that P. falciparum parasites selected for resistance to this compound acquired mutations in the gene encoding cytochrome B (PfCytB), a core component of the cytochrome bc1 complex (Complex III), rather than in PfNDH2 pnas.orgpnas.orgnih.govmalariaworld.orgnih.govasm.orgplos.org. Mutations were frequently observed at or near the quinol oxidation (Qo) site of PfCytB pnas.orgpnas.orgnih.govnih.gov. This evidence strongly suggested that PfCytB is a crucial in vivo target for this compound and similar compounds, despite their initial identification as PfNDH2 inhibitors pnas.orgpnas.orgmalariaworld.orgasm.orgplos.org. Further support for this revised understanding came from genetic studies indicating that PfNDH2 may be dispensable during the asexual blood stages of the parasite life cycle, whereas the cytochrome bc1 complex is essential malariaworld.orgasm.orgplos.org.
Properties
CAS No. |
1801444-56-3 |
|---|---|
Molecular Formula |
C24H17F4NO2 |
Molecular Weight |
427.3986 |
IUPAC Name |
5-Fluoro-3-methyl-2-(4-(4-(trifluoromethoxy)benzyl)phenyl)quinolin-4(1H)-one |
InChI |
InChI=1S/C24H17F4NO2/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30) |
InChI Key |
OPUNZJHITPCTFC-UHFFFAOYSA-N |
SMILES |
O=C1C(C)=C(C2=CC=C(CC3=CC=C(OC(F)(F)F)C=C3)C=C2)NC4=C1C(F)=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RYL-552 |
Origin of Product |
United States |
Molecular Targets and Biochemical Mechanisms of Action
Elucidation of Primary Molecular Targets
Studies have identified PfCytB and PfNDH2 as the principal molecular targets of RYL-552 in Plasmodium falciparum. The compound's ability to inhibit both enzymes contributes to its potent antimalarial activity.
PfCytB is a component of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain. This complex is crucial for transferring electrons from ubiquinol (B23937) to cytochrome c, contributing to the proton gradient necessary for ATP synthesis. This compound has been shown to inhibit the activity of the cytochrome bc₁ complex by targeting PfCytB.
Detailed studies indicate that this compound binds to the ubiquinol oxidation (Qo) pocket of PfCytB. This binding site is located on the outer side of the inner mitochondrial membrane and is the site where ubiquinol is oxidized, releasing electrons that are then passed through the complex. By binding to the Qo site, this compound prevents the binding of ubiquinol or disrupts its oxidation, thereby blocking electron transfer through Complex III. This interaction is considered a primary mode of action for this compound against PfCytB.
While the primary interaction site identified for this compound on PfCytB is the Qo pocket, the potential for interactions with the ubiquinone reduction (Qi) site has also been considered in the context of related inhibitors. The Qi site is located on the inner side of the inner mitochondrial membrane. However, the predominant experimental evidence and research findings specifically highlight the Qo site as the crucial binding location for this compound's inhibitory effect on PfCytB.
PfNDH2 is another essential enzyme in the mitochondrial electron transport chain of Plasmodium falciparum. It catalyzes the transfer of electrons from NADH to ubiquinone, feeding electrons into the chain independently of Complex I (which is absent in Plasmodium). This compound has been demonstrated to be a potent inhibitor of PfNDH2.
Research suggests that this compound may bind to an allosteric site on PfNDH2. Allosteric binding occurs at a site distinct from the enzyme's active site, but which nonetheless affects the enzyme's activity by inducing a conformational change. Binding of this compound to an allosteric pocket on PfNDH2 would disrupt the enzyme's ability to efficiently transfer electrons from NADH to ubiquinone, thereby inhibiting its function.
Given that PfNDH2 interacts with ubiquinone, hypotheses regarding this compound binding to a ubiquinone (Q) binding site on the enzyme have been explored. While PfNDH2 has a ubiquinone reduction site, experimental evidence, as highlighted by some studies, points towards an allosteric binding mechanism for this compound on PfNDH2 rather than a direct competitive interaction at the Q-site. Further detailed structural and biochemical studies continue to refine the understanding of this compound's precise interaction site(s) on PfNDH2.
Allosteric Binding Pockets
Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH) Interactions
While this compound was initially primarily associated with PfNDH2 inhibition, studies have also explored its potential interactions with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). PfDHODH is an essential enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway of the parasite researchgate.netmdpi.com. It catalyzes the oxidation of dihydroorotate to orotate (B1227488), a reaction that is coupled to the reduction of ubiquinone in the mitochondrial ETC mdpi.com.
Research suggests that this compound may weakly inhibit PfDHODH. This is based in part on the structural similarity between PfDHODH and human DHODH (HsDHODH), where this compound analogues have shown inhibitory activity nih.gov. Although this compound demonstrated only weak inhibition against recombinant HsDHODH, with an IC₅₀ of 3.0 µmol/L compared to > 10 µmol/L, it is considered likely to also weakly target PfDHODH due to the structural similarities between the two enzymes nih.govresearchgate.net. However, the Q site of PfDHODH is smaller and may not readily accommodate larger aliphatic amine groups present in some this compound analogues nih.govresearchgate.net.
Binding models suggest that this compound could potentially interact with the Q site of PfDHODH nih.gov. In a potential binding model, this compound was shown to form hydrogen bonds and pi-pi stacking interactions within the Q site of HsDHODH, which is similar to the expected interactions in PfDHODH nih.gov. Despite the potential for interaction, the relatively moderate potency of this compound against PfDHODH may contribute to the parasite's ability to develop resistance mutations nih.gov.
Inhibitory Modality Characterization
Characterizing the inhibitory modality of a compound provides insight into how it interacts with its target enzyme. For this compound, investigations have focused on determining whether its inhibition is competitive or non-competitive, particularly in the context of its interaction with PfNDH2.
Competitive and Non-Competitive Inhibition Analyses
Studies investigating the inhibition kinetics of this compound on PfNDH2 have provided evidence suggesting a non-competitive inhibitory mechanism. While it was initially proposed that this compound might be a competitive inhibitor binding at the quinone (Q) site of PfNDH2, experimental evidence supports a non-competitive mode of inhibition nih.govresearchgate.netnih.gov.
Enzyme kinetic studies, including Lineweaver-Burk plots, have shown that this compound behaves as a non-competitive inhibitor of PfNDH2 nih.govresearchgate.net. Non-competitive inhibitors typically bind to an enzyme at a site distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity regardless of substrate concentration libretexts.orgknyamed.comsavemyexams.com. This is in contrast to competitive inhibitors, which compete with the substrate for binding at the active site and whose effects can be overcome by increasing substrate concentration libretexts.orgknyamed.comsavemyexams.com.
Co-crystal structures of PfNDH2 with this compound have revealed that the inhibitor binds to distinct regions away from the substrate-binding sites, supporting an allosteric mechanism nih.govresearchgate.netnih.gov. Specifically, this compound has been observed to bind to two allosteric pockets in PfNDH2, one at the homodimer interface and another buried within the membrane nih.gov. This binding leads to a weakening of intramolecular hydrogen bonds and significant allosteric changes in PfNDH2, affecting the enzyme's functional motion and electron transfer efficiency researchgate.net.
Impact on Mitochondrial Electron Transport Chain Function
This compound is characterized as a mitochondrial electron transport chain (ETC) inhibitor dcchemicals.commedchemexpress.comabmole.comlabcompare.com. The P. falciparum mitochondrial ETC is crucial for the parasite's survival, particularly during the asexual blood stages, as it is coupled to essential metabolic processes like pyrimidine biosynthesis nih.govresearchgate.netbiorxiv.org.
While initially thought to primarily target PfNDH2, studies involving the selection of drug-resistant parasites have indicated that this compound also exerts significant pressure on PfCytB, a component of complex III in the ETC nih.govresearchgate.netpnas.orgnih.gov. Resistance mutations were observed in PfCytB, rather than PfNDH2, in parasites exposed to this compound nih.govpnas.org. This suggests that PfCytB is an important in vivo target of this compound, although activity against PfNDH2 is not excluded nih.govpnas.org.
Molecular docking studies have shown that this compound can bind to the quinol oxidation (Qo) pocket of PfCytB, similar to the known antimalarial atovaquone (B601224) pnas.orgpnas.org. However, the binding interactions differ, with this compound's interaction with a key residue (Y268) in the Qo pocket being less dependent than that of atovaquone pnas.orgpnas.org. This difference in binding may explain the lack of cross-resistance observed between this compound and atovaquone in certain PfCytB mutants pnas.orgpnas.org. Mutations in PfCytB, such as A122T, F264L, and V259L, have been associated with resistance to this compound nih.govpnas.org.
The inhibition of the mitochondrial ETC by compounds like this compound disrupts the reoxidation of ubiquinol, which is necessary for the function of quinone-dependent dehydrogenases, including PfDHODH biorxiv.org.
Effects on Pyrimidine Biosynthesis Pathway
The de novo pyrimidine biosynthesis pathway is essential for the survival of P. falciparum, providing the nucleotides required for nucleic acid synthesis nih.govresearchgate.netmdpi.comdavuniversity.org. PfDHODH plays a critical role in this pathway by catalyzing the fourth step, the oxidation of dihydroorotate to orotate mdpi.com. This reaction is coupled to the parasite's mitochondrial ETC mdpi.com.
Inhibitors targeting the mitochondrial ETC, such as this compound, can indirectly affect pyrimidine biosynthesis. By inhibiting the ETC, these compounds prevent the reoxidation of ubiquinol, which is required for PfDHODH activity biorxiv.org. This disruption in turn impairs the de novo synthesis of pyrimidines, ultimately affecting parasite growth and replication nih.govresearchgate.net.
Studies using transgenic parasite lines expressing yeast DHODH (yDHODH), which can bypass the need for a functional parasite ETC for pyrimidine biosynthesis, have been instrumental in confirming the link between ETC inhibition and effects on pyrimidine synthesis biorxiv.orgmdpi.comnih.govresearchgate.net. Parasites expressing yDHODH are typically resistant to inhibitors targeting the parasite's mitochondrial respiratory chain, including PfDHODH inhibitors biorxiv.orgmdpi.comnih.govresearchgate.net. The sensitivity of yDHODH transgenic parasites to this compound was shown to be regained upon treatment with proguanil (B194036), a drug that acts synergistically with ETC inhibitors by targeting the folate pathway, further supporting that this compound primarily targets the mitochondrial respiratory chain nih.govresearchgate.netpnas.org.
While this compound may have a weak direct inhibitory effect on PfDHODH, its primary impact on pyrimidine biosynthesis appears to be an indirect consequence of its more potent inhibition of the mitochondrial ETC, particularly PfNDH2 and PfCytB.
Inhibitory Activity and Structure Activity Relationships Sar
Quantification of Inhibitory Potency
The inhibitory potency of RYL-552 has been quantified through various in vitro assays, including enzyme inhibition kinetics against its proposed targets and parasite growth inhibition assays against different Plasmodium falciparum strains.
Enzyme Inhibition Kinetics Against PfNDH2 and PfCytB
This compound has been shown to inhibit PfNDH2. Enzyme kinetics studies with this compound and the substrates Q (ubiquinone) and NADH have indicated that this compound behaves as a non-competitive inhibitor of PfNDH2. nih.govresearchgate.net This suggests that this compound does not directly compete with the substrates for the same binding site but rather binds to a different site, affecting the enzyme's catalytic efficiency. nih.govresearchgate.netresearchgate.net
While initially thought to primarily target PfNDH2, subsequent studies involving drug pressure selection pointed towards PfCytB as a more significant target for the antiparasitic activity of this compound in vivo. asm.orgpnas.orgpnas.orgnih.govmalariaworld.orgnih.gov this compound has been shown to bind to the Q₀ pocket of PfCytB. pnas.orgnih.govpnas.org
Parasite Growth Inhibition Assays in Plasmodium falciparum Strains
This compound has demonstrated the ability to kill asexual blood-stage Plasmodium falciparum parasites in vitro. medchemexpress.commedchemexpress.commedchemexpress.eudcchemicals.commedchemexpress.eu Studies have reported EC₅₀ values for this compound against various P. falciparum strains. For instance, it has shown activity against the D10 strain (wildtype) and drug-resistant strains. nih.govresearchgate.net Resistance selection experiments with this compound have primarily yielded mutations in PfCytB, further supporting its activity against this target in the cellular context. pnas.orgpnas.orgnih.govpnas.orgresearchgate.net
Data from parasite growth inhibition assays highlight the potency of this compound against both drug-sensitive and drug-resistant P. falciparum strains. medchemexpress.commedchemexpress.eudcchemicals.commedchemexpress.eu
Here is a representative table of this compound's activity:
| Compound | Target(s) | Enzyme Inhibition (e.g., IC₅₀/Kᵢ) | Parasite Inhibition (EC₅₀ in P. falciparum strains) |
| This compound | PfNDH2, PfCytB | Non-competitive inhibitor of PfNDH2 nih.govresearchgate.net | Potent against drug-sensitive and resistant strains medchemexpress.commedchemexpress.eudcchemicals.commedchemexpress.eu (Specific EC₅₀ values vary across studies and strains) |
Note: Specific numerical IC₅₀ and Kᵢ values for enzyme inhibition and EC₅₀ values for parasite inhibition can vary depending on the specific assay conditions, enzyme preparation, and parasite strain used in different studies.
Structural Determinants of this compound Activity
Insights into how this compound interacts with its target proteins have been gained through structural studies, including co-crystal structures and computational modeling.
Insights from Co-crystal Structures of Target Proteins with this compound
Co-crystal structures of PfNDH2 with this compound have been determined, providing atomic-level details of their interaction. nih.govresearchgate.netacs.orgrcsb.orgresearchgate.netliverpool.ac.uk These structures initially revealed this compound binding to two distinct allosteric pockets on PfNDH2, separate from the catalytic site. nih.govresearchgate.netliverpool.ac.uk One allosteric pocket is located at the homodimer interface, while the other is buried within the membrane-associated region of the enzyme. nih.gov This binding mode led to the proposal of an allosteric mechanism for PfNDH2 inhibition by this compound. nih.govresearchgate.netrcsb.orgresearchgate.netnih.gov
Despite the co-crystal structure showing binding to allosteric sites on PfNDH2, subsequent evidence from drug resistance studies strongly suggests that the primary target for this compound's antiparasitic effect in vivo is PfCytB. asm.orgpnas.orgpnas.orgnih.govmalariaworld.orgnih.gov While a co-crystal structure of PfCytB with this compound is not explicitly mentioned in the search results, molecular docking studies have modeled this compound binding within the Q₀ pocket of PfCytB. pnas.orgpnas.org
Identification of Key Binding Residues and Interaction Types
Analysis of the co-crystal structure of PfNDH2 bound to this compound has identified specific residues involved in the interaction within the allosteric binding pockets. nih.govresearchgate.netresearchgate.netresearchgate.net In one allosteric site (Pocket V in one study), this compound was observed to form hydrogen bonds with residues such as Y16, H192, and S196, as well as π-π stacking interactions with F30 and F210. nih.gov The binding of this compound to PfNDH2 has been shown to affect the global motion of the enzyme, potentially by weakening intramolecular hydrogen bonds and inducing allosteric changes that influence electron transfer efficiency. researchgate.net
In the context of PfCytB, molecular docking studies suggest that this compound binds to the Q₀ pocket. pnas.orgpnas.org While this compound's quinolone ring is positioned similarly to the naphthoquinone ring of atovaquone (B601224) in docking models, its interaction with key residues like Y268 in PfCytB appears to be less dependent on strong van der Waals interactions compared to atovaquone. pnas.orgpnas.org This difference in interaction with Y268 may contribute to the differential resistance patterns observed between this compound and atovaquone in PfCytB mutants. pnas.orgpnas.org
Rational Design and Synthesis of this compound Analogs
The structural information obtained from studies of this compound binding to its targets, particularly PfNDH2 and insights into its interaction with PfCytB, has facilitated the rational design and synthesis of this compound analogs. nih.govacs.orgresearchgate.netliverpool.ac.uk The aim of designing analogs is typically to improve potency, selectivity, and pharmacokinetic properties.
Structure-guided chemical modifications based on the binding models of this compound have been pursued to generate more potent antimalarial compounds. nih.gov By analyzing the binding pockets and the interactions formed by this compound, medicinal chemists can design new compounds with modified chemical structures to optimize interactions with key residues and enhance binding affinity. Studies involving this compound have contributed to the development of related compounds, such as RYL-581, which was designed with a potential multi-targeting mechanism based on this compound's activity against PfNDH2 and Pfbc₁. nih.govresearchgate.net
The design and synthesis of this compound analogs are part of ongoing efforts to develop new antimalarial agents with improved efficacy, particularly against drug-resistant strains, by targeting essential components of the parasite's mitochondrial respiratory chain. nih.govresearchgate.net
Structure-Guided Chemical Modifications
Based on the structural understanding of this compound's interaction with its targets, particularly PfNDH2, structure-guided chemical modifications were undertaken to enhance its antimalarial potency. lipidmaps.org Analysis of the co-crystal structure of PfNDH2 with this compound revealed that the quinolone core of this compound is situated within binding pockets, while its trifluoromethyl group is oriented outwards. lipidmaps.org
Modifications were strategically performed on different parts of the this compound molecule. Initial efforts included introducing hydrophilic groups onto the outwardly oriented trifluoromethyl group with the aim of improving solubility. lipidmaps.org However, some of these modifications resulted in a loss of potency. lipidmaps.org Subsequently, the focus shifted to modifying molecular moieties located inside the predicted binding pockets to enhance interactions and binding affinity. lipidmaps.org Pockets I, IV, and V were identified as having sufficient space to accommodate additional functional groups, presenting opportunities for increasing binding affinity. lipidmaps.org A hypothesized strategy involved hybridizing this compound with fragments of quinone (Q) or its analogues to improve binding. lipidmaps.org
Development of More Potent Derivatives (e.g., RYL-581)
Through these structure-guided chemical modification efforts, more potent derivatives of this compound were developed. lipidmaps.org A notable example is RYL-581, which was specifically designed based on the structural insights gained from this compound. lipidmaps.orgresearchgate.net RYL-581 emerged as an extremely potent antimalarial compound, demonstrating significantly improved activity compared to its precursor, this compound. lipidmaps.orgresearchgate.net
Analysis of Potency Improvements Through Analog Development
The development of analogs like RYL-581 provided valuable data for analyzing the improvements in potency achieved through structural modifications. Compound 29, identified as RYL-581, exhibited an EC50 value of 0.056 nmol/L against the 3D7 strain of P. falciparum. lipidmaps.orgresearchgate.net This represents a remarkable increase in potency, approximately 300-fold higher than that of this compound. lipidmaps.orgresearchgate.net The potency of RYL-581 was even found to be superior to that of atovaquone, a known antimalarial, which had an EC50 of 0.45 nmol/L in comparable in vitro assays. lipidmaps.orgresearchgate.net
The analysis of various analogs, including compounds 24, 25, and 29-31, highlighted the contribution of specific structural features, such as alkyl chains, to the observed antimalarial activity. lipidmaps.orgresearchgate.net While RYL-581 showed enhanced potency against the parasite, interestingly, its inhibitory activity against isolated PfNDH2 was reported to be 11-fold lower than that of this compound. researchgate.net This observation suggests potential differences in how these compounds interact with the enzyme or possibly differential binding to allosteric sites, as this compound might bind to two allosteric sites while RYL-581 might primarily bind to one. researchgate.net Conversely, RYL-581 demonstrated stronger inhibition of Pfbc1 compared to atovaquone. researchgate.net
The following table summarizes the potency data for this compound and RYL-581 against the P. falciparum 3D7 strain:
| Compound | EC50 (nmol/L) on 3D7 strain |
| This compound | ~16.8 (calculated from ~300-fold less potent than RYL-581) |
| RYL-581 (Compound 29) | 0.056 lipidmaps.orgresearchgate.net |
| Atovaquone | 0.45 lipidmaps.orgresearchgate.net |
Note: The EC50 for this compound is an approximation based on the reported 300-fold difference in potency compared to RYL-581.
Parasite Resistance Mechanisms and Strategies to Overcome Resistance
Identification of Target Site Mutations Conferring Resistance
Despite RYL-552 being developed as a putative PfNDH2 inhibitor and demonstrating binding to PfNDH2 in vitro, selection experiments designed to generate resistance consistently identified mutations in the PfCytB protein rather than PfNDH2. funbugs.iecharchem.orgcharchem.orguni-freiburg.dekagero.pl This indicates that PfCytB is the critical target whose modification leads to this compound resistance in P. falciparum blood stages. funbugs.iecharchem.orgcharchem.orguni-freiburg.dekagero.pl
PfCytB Mutations (e.g., Y268S, M133I, K272R, F264L, V259L, A122T)
Selection pressure with this compound on different P. falciparum laboratory clones, such as Dd2 and 106/1, has resulted in the emergence of parasites carrying specific point mutations in the pfcytb gene. charchem.orguni-freiburg.dekagero.pl Notable mutations identified include F264L, V259L, and A122T. charchem.orguni-freiburg.dekagero.pl These mutations are located at or near the quinol oxidation (Qo) site of the PfCytB protein, a known binding site for other antimalarial inhibitors like atovaquone (B601224). charchem.orguni-freiburg.dekagero.pl For comparison, selection with atovaquone yields different PfCytB mutations, such as Y268S, M133I, and K272R. uni-freiburg.dekagero.pl
Analysis of this compound Activity Against Resistant Parasite Strains
Studies evaluating the efficacy of this compound against P. falciparum strains resistant to other mitochondrial inhibitors, particularly atovaquone, have shown promising results. Atovaquone-selected mutants, including those with the highly resistant Y268S mutation, have demonstrated little to no significant decrease, and sometimes even a slight increase, in sensitivity to this compound. uni-freiburg.dekagero.pl This suggests a lack of significant cross-resistance between this compound and common atovaquone-resistant PfCytB mutants. This compound has been reported to effectively kill drug-resistant strains of Plasmodium falciparum in vitro.
Below is a table summarizing some of the PfCytB mutations selected by this compound:
| PfCytB Mutation | P. falciparum Clone Selected From (Example) | Location/Site |
| F264L | Dd2 | Qo site/near Qo site |
| V259L | 106/1 | Qo site/near Qo site |
| A122T | 106/1 | Qo site/near Qo site |
Mechanisms of Resistance Development to this compound
Resistance to this compound primarily arises from structural changes in the PfCytB protein, particularly within or near the Qo binding pocket, which impact the compound's ability to bind effectively and inhibit the enzyme.
Structural Basis of Mutational Resistance
Molecular docking studies have shown that this compound, like atovaquone, is predicted to bind within the Qo pocket of PfCytB. uni-freiburg.dekagero.pl Resistance-conferring mutations such as F264L, V259L, and A122T are located in this region. charchem.orguni-freiburg.dekagero.pl These amino acid substitutions can alter the shape and chemical properties of the binding pocket. For instance, the F264L mutation is thought to directly weaken the binding affinity of this compound. In the case of the Y268S mutation (commonly selected by atovaquone), while it disrupts strong van der Waals interactions critical for atovaquone binding, this compound's interaction with this residue is less significant. uni-freiburg.dekagero.pl In the presence of the Y268S mutation, this compound may lose interaction with the mutated residue but form new interactions, such as a cation-π interaction with K272 and a hydrogen bond with I258, which could partially compensate for the loss of interaction with Y268.
Combination Therapeutic Strategies for Resistance Mitigation
The emergence of drug resistance in Plasmodium falciparum necessitates the development of combination therapeutic strategies to enhance efficacy and delay the evolution of resistance. pnas.orgresearchgate.netcam.ac.uk this compound, despite the observed resistance mechanisms involving PfCytB, shows promise in such approaches due to its interactions with the parasite's mitochondrial electron transport chain (ETC). pnas.orgpnas.orgresearchgate.net
Synergistic Interactions with Established Antimalarial Agents (e.g., Dihydroartemisinin (B1670584), Proguanil)
Research has explored the potential for synergistic interactions between this compound and established antimalarial agents like dihydroartemisinin (DHA) and proguanil (B194036). Synergism, where the combined effect of two drugs is greater than the sum of their individual effects, is a key principle in designing effective combination therapies. researchgate.net
One study reported that this compound can be used in combination with dihydroartemisinin synergistically. researchgate.net This suggests that combining this compound with an artemisinin (B1665778) derivative like DHA could offer enhanced antiparasitic activity, potentially overcoming resistance mechanisms that affect individual compounds.
The interaction between atovaquone (another ETC inhibitor targeting PfCytB) and proguanil is known to be synergistic, particularly against atovaquone-sensitive strains. researchgate.netwikipedia.org Proguanil, a prodrug metabolized to cycloguanil, inhibits dihydrofolate reductase (DHFR), an enzyme involved in folate synthesis essential for parasite DNA synthesis. wikipedia.orgmims.com The combination of atovaquone and proguanil is thought to potentiate the collapse of the parasite mitochondrial membrane potential. cam.ac.ukwikipedia.org While this compound's primary interaction appears to be with PfCytB, similar to atovaquone, its distinct binding characteristics and the observed differential resistance patterns in PfCytB mutants suggest potential for beneficial interactions with agents like proguanil. pnas.orgpnas.org Studies involving yDHODH transgenic parasites resistant to this compound and a related compound, RYL-581, showed that sensitivity was regained upon proguanil treatment, indicating that this compound and RYL-581 act against these parasites through a mechanism similar to atovaquone, primarily targeting the mitochondrial respiratory chain. researchgate.net
Design Principles for Multi-Targeting Inhibitors Derived from this compound
The observation that this compound interacts with multiple potential binding pockets within the parasite's mitochondrial proteins, including PfNDH2 and PfCytB, has provided a basis for designing multi-targeting inhibitors. nih.govresearchgate.net Although this compound itself showed moderate potency and parasites easily generated resistant mutations, analyzing its binding models has guided the design of more potent derivatives. nih.gov
This compound has been shown to potentially bind to six pockets across three mitochondrial membrane proteins: PfNDH2, PfDHODH, and Pfbc1 (PfCytB is a subunit of Pfbc1). nih.gov Specifically, this compound was found to interact with two allosteric sites on PfNDH2, the Q site of PfNDH2, and both the Qo and Qi sites of Pfbc1. nih.gov The quinolone ring of this compound is situated within these pockets, while its trifluoromethyl group is oriented outwards. nih.gov
Design principles for developing multi-targeting inhibitors based on the this compound scaffold involve modifying the molecular moieties that interact with these binding pockets to enhance binding affinity and potentially target multiple sites simultaneously or sequentially. nih.gov For instance, modifications have focused on the parts of the molecule located inside the binding pockets to introduce more interactions. nih.gov The goal is to create compounds with broader pharmacological interactions that can overcome or delay the development of resistance associated with single-target inhibitors. nih.govresearchgate.net This approach aims to provide more powerful antimalarials capable of both curing symptoms and blocking transmission. nih.govresearchgate.net
Differential Patterns of Drug Response in Various Mutants for Combination Therapy
Understanding the differential patterns of drug response in various P. falciparum mutants is crucial for designing effective combination therapies. Studies have shown that resistance mutations selected by this compound primarily occur in PfCytB, specifically at positions such as F264L, V259L, and A122T. pnas.orgpnas.org These mutations affect the binding of this compound to the Qo pocket of PfCytB. pnas.org
Interestingly, atovaquone-resistant mutants, such as the PfCytB Y268S mutant, which is associated with failures in atovaquone-proguanil treatment, have shown different sensitivities to this compound and related compounds. pnas.orgpnas.org While the Y268S mutation confers high-level resistance to atovaquone, studies have indicated that this mutant can retain sensitivity or even show slightly increased sensitivity to this compound. pnas.orgpnas.org This is attributed to structural and binding differences between this compound and atovaquone at the PfCytB Qo site. pnas.org this compound can insert deeper into the binding pocket in the Y268S mutant and form new interactions, whereas atovaquone experiences steric hindrance. nih.gov
Conversely, mutants selected by this compound (PfCytB A122T, F264L, V259L) have shown increased sensitivity to atovaquone. pnas.orgpnas.org This phenomenon, known as collateral sensitivity, where resistance to one drug leads to increased sensitivity to another, is a promising concept for designing drug combinations that can suppress the emergence of resistance. researchgate.net The differential susceptibility profiles of various PfCytB mutants to this compound and other ETC inhibitors like atovaquone highlight the potential for using combinations of these agents to counter drug-resistant malaria. pnas.orgpnas.org By combining drugs that select for different resistance mutations or exhibit collateral sensitivity, it may be possible to prevent or delay the selection of resistant parasites. pnas.orgpnas.orgresearchgate.net
Data on the sensitivity of different P. falciparum strains and mutants to this compound and other antimalarials can be summarized in tables to illustrate these differential response patterns.
| P. falciparum Strain/Mutant | This compound Sensitivity | Atovaquone Sensitivity | Notes |
| Wildtype D10 | Sensitive | Sensitive | |
| yDHODH transgenic | Highly Resistant | Sensitive | Sensitivity to this compound regained with proguanil treatment. researchgate.net |
| PfCytB Y268S | Sensitive or ↑ | Highly Resistant | Associated with atovaquone-proguanil treatment failure. pnas.orgpnas.org |
| PfCytB A122T | Resistant | Increased Sensitivity | Selected by this compound and CK-2-68. pnas.orgpnas.org |
| PfCytB F264L | Resistant | Sensitive | Selected by this compound. pnas.orgnih.gov |
| PfCytB V259L | Resistant | Sensitive | Selected by this compound. pnas.orgnih.gov |
| PfCytB M133I | Heightened Sensitivity | Moderately Resistant | Selected by atovaquone. pnas.orgpnas.org |
| PfCytB K272R | Heightened Sensitivity | Moderately Resistant | Selected by atovaquone. pnas.orgpnas.org |
Note: Sensitivity levels are relative and based on reported findings.
Advanced Research Methodologies and Experimental Models
In vitro Research Models
In vitro studies have been crucial in understanding the direct effects of RYL-552 on Plasmodium falciparum parasites and their molecular components.
Plasmodium falciparum Asexual Blood-Stage Parasite Cultures
Plasmodium falciparum asexual blood-stage parasite cultures are a fundamental tool for evaluating the efficacy of potential antimalarial compounds. These cultures involve maintaining the parasite within human red blood cells in a controlled laboratory environment, mimicking the stage of infection responsible for malaria symptoms. malariaresearch.eumdpi.com this compound has been tested against various P. falciparum strains, including drug-resistant lines, using these culture systems. Studies have shown that this compound exhibits nanomolar half-maximal effective concentration (EC50) sensitivities against control parasite lines such as Dd2, 106/1, 3D7, and HB3. pnas.orgresearchgate.net
Yeast-Based Drug Discovery Platforms (e.g., Saccharomyces cerevisiae, Pichia yeast, yDHODH transgenic parasites)
Yeast-based platforms, particularly utilizing Pichia strains engineered to express Plasmodium falciparum proteins like PfNDH2, have been developed to facilitate the screening and identification of specific inhibitors. nih.gov While initially proposed as a method to identify PfNDH2 inhibitors, studies using such platforms, including those with Saccharomyces cerevisiae expressing P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) or Pichia strains with exogenously introduced PfNDH2, have provided insights into the target specificity of compounds like this compound. plos.orgnih.gov Research using yDHODH transgenic parasites, which express yeast DHODH, has indicated that these parasites regain sensitivity to certain compounds when treated with proguanil (B194036), behaving similarly to atovaquone (B601224), and suggesting that compounds like this compound may target the bc1 complex rather than PfNDH2 in these contexts. plos.org
Recombinant Enzyme Assays (e.g., PfNDH2, PfCytB, HsDHODH)
Recombinant enzyme assays are used to assess the direct inhibitory activity of compounds against specific Plasmodium or human enzymes. This compound was initially identified as a potential PfNDH2 inhibitor based on endpoint enzymatic assays. asm.orgpnas.org Cocrystallization experiments and surface plasmon resonance studies also indicated binding of this compound to PfNDH2. pnas.orgrcsb.org However, subsequent research, including drug pressure studies, has strongly suggested that this compound's primary target is PfCytB, a component of the cytochrome bc1 complex (Complex III), rather than PfNDH2. pnas.orgnih.govnih.govplos.orgasm.org Studies have also explored the potential for this compound or its analogues to interact with human DHODH (HsDHODH), noting similarities between PfDHODH and HsDHODH. researchgate.netnih.gov
Parasite Viability and Development Assays (e.g., SYBR Green I Staining)
Assays measuring parasite viability and development are essential for quantifying the effectiveness of antimalarial compounds in culture. The SYBR Green I staining method is commonly used for this purpose, allowing for the fluorometric detection of parasite growth. nih.govplos.orgpnas.orgresearchgate.net This method has been employed to determine the EC50 values of this compound against various P. falciparum strains, demonstrating its potent activity in the nanomolar range. pnas.orgresearchgate.net Microscopic analysis of parasite development can also provide detailed information on how a compound affects different life stages within the red blood cell. nih.govplos.org
In vitro Selection of Drug-Resistant Mutants
In vitro selection experiments are performed to identify the mechanisms of resistance that can emerge under drug pressure. By exposing P. falciparum parasites to increasing concentrations of a compound over time, resistant mutants can be selected and studied. Selection experiments with this compound on different P. falciparum clones, such as Dd2 and 106/1, have unexpectedly yielded mutations in the pfcytB gene, which encodes PfCytB, rather than in PfNDH2. pnas.orgnih.govpnas.orgplos.org Specific mutations observed after this compound selection include PfCytB F264L, V259L, and A122T, depending on the parasite strain. pnas.orgnih.gov These findings provided strong evidence that PfCytB is a key target for this compound and that resistance can arise through mutations at or near the quinol oxidation (Qo) site of PfCytB. pnas.orgnih.govpnas.org
Table 1: In vitro Selection of P. falciparum Mutants by this compound
| Parasite Clone | Selecting Compound | Mutations Observed | Primary Target Indicated |
| Dd2 | This compound | PfCytB F264L | PfCytB |
| 106/1 | This compound | PfCytB V259L, A122T | PfCytB |
Table 2: EC50 Sensitivities of P. falciparum Clones to ETC Inhibitors
| Parasite Clone | ATQ EC50 (nM) | This compound EC50 (nM) | CK-2-68 EC50 (nM) |
| Dd2 (Control) | ~10-20 | ~10-20 | ~10-20 |
| 106/1 (Control) | ~10-20 | ~10-20 | ~10-20 |
| 3D7 (Control) | ~10-20 | ~10-20 | ~10-20 |
| HB3 (Control) | ~10-20 | ~10-20 | ~10-20 |
| DA-3H6M133I (ATQ-selected) | Elevated (25x) | Little change or slight increase in sensitivity (1.6-5.5x increase in susceptibility) | Little change or slight increase in sensitivity (1.6-5.5x increase in susceptibility) |
| DA-4K272R (ATQ-selected) | Elevated (138x) | Little change or slight increase in sensitivity (1.6-5.5x increase in susceptibility) | Little change or slight increase in sensitivity (1.6-5.5x increase in susceptibility) |
| 6A-4F12Y268S (ATQ-selected) | Elevated (6150x) | Little change or slight increase in sensitivity (1.6-5.5x increase in susceptibility) | Little change or slight increase in sensitivity (1.6-5.5x increase in susceptibility) |
| 6C-2A7A122T (CK-2-68-selected) | Increased sensitivity | Not specified | Elevated (3.3x) |
| DR-4H5F264L (this compound-selected) | Not specified | Elevated (3.2-5.1x) | Not specified |
| 6R-3H8V259L (this compound-selected) | Increased sensitivity | Elevated (3.2-5.1x) | Not specified |
| 6R-4E5A122T (this compound-selected) | Increased sensitivity | Elevated (3.2-5.1x) | Not specified |
Data Source: pnas.orgresearchgate.net (Approximate EC50 ranges for controls inferred from context indicating nanomolar sensitivity)
In vivo Preclinical Models
In vivo preclinical models, typically involving rodent malaria parasites in mice, are used to evaluate the efficacy of compounds in a living system before potential testing in humans. This compound has demonstrated excellent potency against parasite-infected mice in vivo. rcsb.orgrcsb.org Studies have shown that this compound can reduce parasitemia in acute Plasmodium yoelii-infected mouse models. nih.gov These in vivo studies complement the in vitro findings and provide crucial data on the compound's effectiveness in a more complex biological environment.
Evaluation of Parasitemia and Parasite Development in Animal Models
In animal models, the effectiveness of compounds like this compound is assessed by evaluating parasitemia, which is the percentage of red blood cells infected with parasites plos.org. This is typically done by examining blood smears under a microscope nih.govtropmedres.ac. Changes in parasitemia levels over time after treatment indicate the compound's ability to control or eliminate the parasite infection nih.gov. Automated methods using machine learning are also being developed to expedite and standardize the counting of Plasmodium-infected red blood cells in rodents, including P. yoelii and P. berghei nih.govbiorxiv.org.
Computational and Structural Biology Approaches
Computational and structural biology techniques have been instrumental in understanding how this compound interacts with its potential targets at the molecular level.
Molecular Docking Simulations for Binding Mode Prediction (e.g., Qo pocket of PfCytB, Q-site of PfNDH2)
Molecular docking simulations are used to predict the binding modes and affinities of this compound with target proteins such as P. falciparum cytochrome B (PfCytB) and P. falciparum NADH dehydrogenase 2 (PfNDH2) nih.govnih.govnih.govpnas.orgpnas.orgresearchgate.netacs.orgpnas.org. These studies analyze the potential binding pockets, including the Qo pocket of PfCytB and the Q-site of PfNDH2 nih.govnih.govnih.govpnas.orgresearchgate.netacs.orgpnas.org.
Docking studies have suggested that this compound can bind to the Qo pocket of PfCytB. In the Qo site of a homology model of Pfbc1, this compound was shown to bind via a hydrogen bond with Y268 and π–π stacking with F264, along with van der Waals forces nih.gov. This binding can explain previously observed this compound-resistant mutants like F264L, V259L, and A122T nih.gov. Molecular docking studies have demonstrated that this compound binds similarly to the Qo pocket of PfCytB as other inhibitors, although its interaction with Y268 might be less pronounced compared to atovaquone nih.govpnas.org.
For PfNDH2, docking simulations have explored this compound binding to the Q-site and allosteric sites nih.govnih.gov. While initial co-crystal structures suggested binding at dimer interface and other distant sites, leading to a proposed allosteric mechanism, subsequent docking studies and mutational analysis suggest the Q-site might be the primary target nih.gov. Docking this compound into the Q-site of the PfNDH2 crystal structure (PDB 5JWC) has been performed to test this hypothesis nih.gov.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are employed to study the conformational dynamics of proteins like PfNDH2 and how they are influenced by the binding of this compound nih.govresearchgate.netnih.govresearchgate.net. These simulations provide insights into the dynamic behavior of the protein-ligand complex over time. Comparative molecular dynamics simulations have been used to obtain motion trajectories of the PfNDH2 complex with its co-factors (NADH and FAD) and this compound nih.govresearchgate.net. These studies have explored the influence of cofactor binding on the global motion of PfNDH2 through techniques like conformational clustering, principal component analysis, and free energy landscape analysis nih.govresearchgate.net. Analysis of molecular interactions before and after this compound binding has identified key residues and important hydrogen bonds nih.govresearchgate.net. Results from MD simulations suggest that this compound association can weaken intramolecular hydrogen bonds and induce large allosteric changes in PfNDH2, affecting its global motion and potentially reducing electron transfer efficiency nih.govresearchgate.net.
X-ray Crystallography of this compound-Bound Protein Structures (Apo-, NADH-, and this compound-bound states of PfNDH2)
X-ray crystallography is a crucial technique for determining the three-dimensional structures of proteins and their complexes with ligands like this compound. High-resolution crystal structures of PfNDH2 have been reported in Apo-, NADH-, and this compound-bound states rcsb.orgrcsb.org. These structures provide direct experimental evidence of how this compound interacts with PfNDH2 at atomic resolution. The crystal structure of PfNDH2 complexed with this compound (PDB: 5JWC) was determined at a resolution of 2.05 Å rcsb.org. Another structure of PfNDH2 in the Apo state (PDB: 5JWA) was determined at 2.16 Å resolution, and the NADH-bound state (PDB: 5JWB) at 2.10 Å resolution rcsb.org. These structures have revealed binding sites for this compound and the native substrate NADH, offering insights into potential allosteric inhibition mechanisms nih.govrcsb.orgliverpool.ac.uk.
Surface Plasmon Resonance Studies for Binding Affinity Determination
Surface Plasmon Resonance (SPR) studies are employed to experimentally determine the binding kinetics and affinity of this compound to its target proteins, such as PfNDH2 pnas.orgpnas.org. SPR measures the binding events in real-time, providing quantitative data on the association and dissociation rates, and thus the binding affinity (KD). This compound has been shown to bind PfNDH2 in surface plasmon resonance studies pnas.orgpnas.org.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Research into the chemical compound this compound has employed various computational methodologies to understand its interactions and potential mechanisms of action, particularly concerning its role as an inhibitor of Plasmodium falciparum proteins like PfNDH2 and PfCytB. While computational studies such as molecular docking and molecular dynamics simulations have been utilized to investigate the binding poses, affinities, and dynamic interactions of this compound within protein binding sites mdpi.comresearchgate.netchemchart.combiorxiv.org, detailed findings specifically focusing on quantum chemical calculations, such as Density Functional Theory (DFT), for the electronic structure analysis of the isolated this compound molecule were not prominently featured in the surveyed literature.
Computational approaches like docking simulations have provided insights into how this compound may orient and interact within target pockets, with calculated binding free energies and predicted inhibition constants (Ki) being reported mdpi.comchemchart.com. These studies have suggested the importance of interactions, such as van der Waals forces, in the binding of this compound to its protein targets mdpi.comchemchart.com. Molecular dynamics simulations have further explored the dynamic behavior of this compound in complex with proteins, analyzing molecular interactions and conformational changes biorxiv.org.
However, comprehensive data tables and detailed research findings derived specifically from quantum chemical calculations (e.g., DFT) aimed at elucidating the intrinsic electronic structure properties of the this compound molecule itself – such as analyses of molecular orbitals (e.g., HOMO-LUMO), charge distribution, electrostatic potentials, or spectroscopic properties predicted from electronic transitions – were not identified within the scope of the conducted literature search for this section. Studies discussing DFT in the context of electronic structure analysis in the search results pertained to other chemical systems or general theoretical concepts.
Broader Implications and Future Research Directions
RYL-552 as a Probe for Mitochondrial Electron Transport Chain Biology
This compound has served as a crucial molecular probe in dissecting the intricacies of the mitochondrial electron transport chain (mtETC) in Plasmodium falciparum. Its identification and subsequent structural studies, including co-crystal structures with PfNDH2, have provided unprecedented atomic-level detail regarding inhibitor binding to this essential parasite enzyme. tsinghua.edu.cnrcsb.orgproteopedia.org These structural insights have been instrumental in understanding the potential binding pockets within PfNDH2, initially suggesting allosteric inhibition based on the location of this compound in co-crystal structures. tsinghua.edu.cnrcsb.orgproteopedia.orgnih.gov
Further kinetic analyses investigating the interaction of this compound with PfNDH2 have presented evidence suggesting a non-competitive mode of inhibition. nih.govresearchgate.net This contrasts with initial hypotheses and raises the possibility that this compound might interact with multiple sites on PfNDH2 or function as an analogue of the natural substrate ubiquinone (Q), potentially targeting various Q binding sites. nih.govresearchgate.net
However, some research indicates that the antimalarial activity of this compound might primarily stem from inhibiting the parasite's cytochrome bc1 complex (Complex III), rather than PfNDH2, based on the observation of resistance mutations in the cytochrome b locus after parasite exposure to this compound. plos.org This ongoing discussion regarding this compound's primary target within the P. falciparum mtETC underscores its value as a tool for probing the functional relationships and dependencies within this pathway and highlights the complexity of targeting parasite respiration. The use of this compound in these studies contributes to a deeper understanding of the unique aspects of P. falciparum mitochondrial biology, which differ significantly from the human mtETC, making parasite enzymes attractive drug targets. nih.gov
Applicability of this compound Research to Other NDH2-Containing Pathogenic Microorganisms (e.g., Mycobacterium tuberculosis, Toxoplasma gondii)
Type II NADH:quinone oxidoreductase (NDH2) is not unique to Plasmodium falciparum; it is also found in other significant pathogenic microorganisms, including Mycobacterium tuberculosis and Toxoplasma gondii. tsinghua.edu.cnproteopedia.orgnih.govdntb.gov.ua These pathogens rely on NDH2 as a component of their respiratory chains, making the enzyme a potential therapeutic target across different infectious diseases.
The research conducted on this compound, particularly the structural elucidation of its binding to PfNDH2 and the investigation into its inhibitory mechanisms, holds significant potential for informing studies on NDH2 in these other microorganisms. Given the conserved nature of NDH2 across various species, the insights gained from this compound's interaction with PfNDH2 can guide the identification and characterization of inhibitors targeting NDH2 in M. tuberculosis, T. gondii, and potentially other pathogens like Streptococcus agalactiae. nih.gov Understanding the binding modes and inhibitory profiles established through this compound research can accelerate the rational design and development of novel anti-infective agents against these challenging pathogens.
Development of Novel Assays and Screening Methodologies Based on this compound Research
The characterization of this compound as a PfNDH2 inhibitor has directly contributed to the development and refinement of assays used for identifying and evaluating compounds targeting this enzyme. This compound has been utilized as a reference compound in enzymatic assays designed to measure PfNDH2 activity and its inhibition. nih.govresearchgate.netasm.org
The availability of co-crystal structures of PfNDH2 bound to this compound provides a structural basis for developing structure-guided inhibition assays. nih.gov These assays can be designed to specifically probe the interaction of potential inhibitors with the identified binding pockets of PfNDH2, enabling more targeted and efficient screening efforts. Furthermore, the understanding of this compound's mechanism of action, whether allosteric or potentially involving multiple binding sites, can inform the design of diverse assay formats, including biochemical and cell-based assays, to capture different aspects of inhibitor activity. The data generated from this compound studies can serve as benchmarks for evaluating the potency and efficacy of new chemical entities in high-throughput screening campaigns aimed at discovering novel NDH2 inhibitors. wehi.edu.aunih.govbioscience.fibioduro.com
Conceptual Advancements in Rational Drug Design for Multi-Targeting Inhibitors
This compound has played a pivotal role in advancing the concept of rational drug design, particularly in the context of developing multi-targeting inhibitors. While this compound itself exhibits moderate potency and has been associated with the emergence of drug-resistant mutations, it served as the foundational structure for the design of RYL-581, a significantly more potent compound with a multi-targeting mechanism. nih.govresearchgate.net
The design strategy employed to develop RYL-581 from this compound involved leveraging the structural information of this compound bound to PfNDH2 and hypothesizing that modifications could lead to interactions with additional targets within the P. falciparum mtETC. nih.gov RYL-581 was designed to target the allosteric site of PfNDH2, as well as the Qo and Qi sites of the Pfbc1 complex. nih.govresearchgate.net This successful example demonstrates how an initial, moderately potent compound targeting a specific enzyme can be rationally modified to create a multi-targeting agent capable of simultaneously interacting with multiple sites on one or more proteins. This approach is particularly valuable in combating the development of drug resistance, which often arises from mutations in a single target. nih.gov The strategy employed in developing RYL-581 from this compound provides a conceptual framework for future drug discovery efforts, especially for membrane-associated targets where multi-targeting may offer significant therapeutic advantages. nih.gov
Unanswered Questions and Prospective Areas of Investigation Regarding this compound's Activity Spectrum and Target Interactions
Despite the significant research conducted on this compound, several questions remain unanswered, highlighting prospective areas for future investigation. A key question revolves around definitively clarifying the primary target or targets responsible for this compound's biological activity in Plasmodium falciparum. While structural data initially pointed to allosteric sites on PfNDH2 tsinghua.edu.cnrcsb.orgproteopedia.orgnih.gov, kinetic studies suggest non-competitive inhibition nih.govresearchgate.net, and resistance data implicates the bc1 complex plos.org. Further studies, potentially employing a combination of genetic, biochemical, and structural approaches, are needed to fully elucidate the precise contributions of PfNDH2 and the bc1 complex to this compound's effects.
The exact nature of this compound's interaction with different potential binding sites (allosteric sites and the Q site of PfNDH2, as well as the Qo and Qi sites of Pfbc1) warrants further detailed investigation. Understanding the binding affinities, kinetics, and conformational changes induced by this compound at each potential site will provide a more complete picture of its mechanism of action.
Furthermore, exploring the full spectrum of this compound's activity beyond Plasmodium falciparum is another important area. While NDH2 is present in other pathogens, the specific activity and potency of this compound against NDH2 from Mycobacterium tuberculosis, Toxoplasma gondii, or other relevant microorganisms have not been extensively detailed in the provided information. Investigating its activity profile across a broader range of NDH2-containing pathogens would help assess its potential as a starting point for developing pan-NDH2 inhibitors.
Finally, understanding the structure-activity relationships of this compound and its analogues in more detail, particularly concerning the differential targeting of PfNDH2 versus Pfbc1, could provide valuable insights for designing compounds with improved selectivity and potency against specific targets within the parasite's respiratory chain. These unanswered questions represent fertile ground for future research to fully harness the knowledge gained from studying this compound. pscloud.ioamazonaws.comresearch-solution.comdelaware.gov
Q & A
Basic Research Questions
Q. How can researchers confirm that RYL-552 primarily inhibits Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2) rather than other mitochondrial electron transport chain (ETC) components?
- Methodological Approach :
- Enzymatic Assays : Perform in vitro inhibition assays using purified PfNDH2 and compare IC50 values with other ETC enzymes (e.g., cytochrome B) to establish selectivity .
- Structural Studies : Use X-ray crystallography or cryo-EM to resolve this compound bound to PfNDH2, identifying specific binding residues (e.g., residues in the allosteric pocket) .
- Genetic Knockdown : Employ CRISPR/Cas9 to downregulate PfNDH2 expression in P. falciparum and assess changes in this compound sensitivity .
Q. What experimental designs are critical for assessing this compound’s antimalarial efficacy and specificity in preclinical models?
- Methodological Answer :
- Parasite Culture Assays : Use synchronized P. falciparum cultures to measure growth inhibition (e.g., SYBR Green assays) across multiple life stages (ring, trophozoite, schizont) .
- Cytotoxicity Screening : Test this compound against human cell lines (e.g., HepG2) to evaluate selectivity indices (SI > 10 indicates low off-target toxicity) .
- Pharmacokinetic Profiling : Conduct ADME studies in rodent models to assess bioavailability, plasma half-life, and tissue distribution .
Q. How should researchers validate the reproducibility of this compound’s inhibitory effects across different P. falciparum strains?
- Methodology :
- Multi-Strain Testing : Include drug-resistant (e.g., Dd2, 106/1) and drug-sensitive strains (e.g., 3D7) in dose-response assays to identify strain-specific variations .
- Resistance Selection Studies : Expose parasites to sublethal this compound doses over 20–30 generations and sequence PfNDH2/PfCytB to detect mutations .
- Cross-Validation : Compare results with independent labs using standardized protocols (e.g., WHO guidelines for antimalarial testing) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding sites of this compound, such as its interaction with PfNDH2 versus PfCytB?
- Analytical Framework :
- Molecular Docking Simulations : Model this compound’s binding to PfNDH2 and PfCytB using software like AutoDock Vina, focusing on residues implicated in resistance (e.g., PfCytB Y268) .
- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify this compound’s dissociation constants (Kd) for both targets .
- Functional Complementation : Express PfNDH2/PfCytB mutants in yeast or bacterial systems to isolate the contribution of each target to this compound’s activity .
Q. What advanced techniques can elucidate the allosteric inhibition mechanism of this compound on PfNDH2?
- Methodology :
- Molecular Dynamics (MD) Simulations : Perform 100+ ns simulations to analyze global conformational changes in PfNDH2 upon this compound binding, focusing on NADH/FAD cofactor distances and hydrogen bond networks .
- Cryo-EM Structural Analysis : Resolve intermediate states of PfNDH2 during catalysis to identify how this compound disrupts electron transfer between NADH and ubiquinone .
- Fluorescence Quenching Assays : Monitor real-time changes in FAD fluorescence to correlate this compound binding with enzymatic activity .
Q. How should researchers address unexpected findings, such as PfCytB mutations arising under this compound selection pressure?
- Contradiction Analysis :
- Resistance Mechanism Studies : Sequence PfNDH2 and PfCytB in this compound-resistant strains to distinguish primary vs. secondary mutations. For example, PfCytB Y268S confers atovaquone resistance but may indirectly affect this compound efficacy .
- Drug Combination Assays : Test this compound with cytochrome B inhibitors (e.g., atovaquone) to determine synergistic or antagonistic effects, using fractional inhibitory concentration (FIC) indices .
- Functional Rescue Experiments : Overexpress wild-type PfNDH2 in mutant parasites to confirm whether PfNDH2 remains the primary target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
